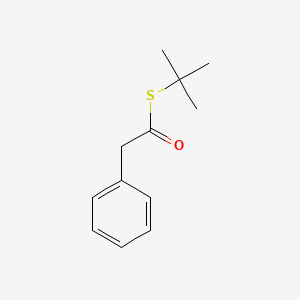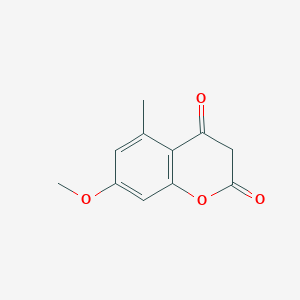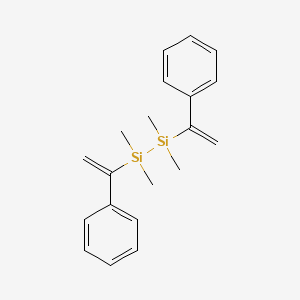![molecular formula C18H25NOSi B14587801 N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine CAS No. 61374-28-5](/img/structure/B14587801.png)
N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propan-1-amine backbone, with a methyl(diphenyl)silyl group attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a methyl(diphenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates. It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions of silyl groups with biological molecules. It may also be utilized in the design of novel biomolecules with specific properties.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceutical compounds. Its unique structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine involves its interaction with molecular targets through its amine and silyl groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the silyl group can engage in hydrophobic interactions and steric effects. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-1,3-propanediamine: This compound is structurally similar but lacks the silyl group, making it less hydrophobic and less sterically hindered.
N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine: This compound has a trimethoxysilyl group instead of a methyl(diphenyl)silyl group, which affects its reactivity and solubility.
N,N-Dimethyl-3-(methylphenylsilyl)propan-1-amine: This compound has a methylphenylsilyl group, which provides different steric and electronic properties compared to the diphenylsilyl group.
Uniqueness: N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine is unique due to the presence of the methyl(diphenyl)silyl group, which imparts specific steric and electronic properties. This makes it a valuable compound for applications requiring precise control over molecular interactions and reactivity.
Propriétés
Numéro CAS |
61374-28-5 |
|---|---|
Formule moléculaire |
C18H25NOSi |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[methyl(diphenyl)silyl]oxypropan-1-amine |
InChI |
InChI=1S/C18H25NOSi/c1-19(2)15-10-16-20-21(3,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 |
Clé InChI |
QYXGMJLGLIQOOZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCO[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6,7-dimethyl-](/img/structure/B14587776.png)
![Ethyl 2-[(diethoxyphosphoryl)methyl]prop-2-enoate](/img/structure/B14587786.png)
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
